ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate
Description
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is a carbamate derivative featuring a substituted acryloyl backbone with acetyl and piperidinoamino groups. The acryloyl moiety may confer reactivity toward nucleophilic additions, while the piperidinoamino group introduces steric and electronic effects that could influence solubility, stability, and biological interactions.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10+,14-9+ |
InChI Key |
UWPWUHBLGOUNOC-HBKHFXGISA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=N/N1CCCCC1 |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the acrylamide derivative, followed by the introduction of the piperidinoamino group. The final step involves the acetylation of the compound to yield the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. Advanced techniques, such as automated synthesis and real-time monitoring, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate typically involves several steps:
- Preparation of the Acrylamide Derivative : The initial step involves creating an acrylamide precursor.
- Introduction of the Piperidinoamino Group : This step incorporates the piperidinoamino moiety into the structure.
- Acetylation : The final step involves acetylating the compound to yield the target product.
These reactions are optimized for yield and purity using specific solvents, temperatures, and catalysts.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Produces oxides under controlled conditions.
- Reduction : Yields different reduced forms of the compound.
- Substitution Reactions : Engages in nucleophilic and electrophilic substitutions, leading to various derivatives.
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Biology
The compound is being studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may possess significant antimicrobial effects, making it a candidate for developing new antimicrobial agents.
- Anticancer Activities : Preliminary studies suggest potential efficacy against cancer cells, warranting further investigation into its mechanism of action and therapeutic applications.
Medicine
In medical research, this compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of novel treatments.
Industrial Applications
Industrially, this compound is used in developing new materials and chemical processes. Its unique properties can enhance the performance of specialty chemicals and materials, particularly in coatings and polymers.
Mechanism of Action
The mechanism of action of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4)
- Structural Features: Contains a cyano (-CN) and ethoxy (-OCH2CH3) group on the acryloyl backbone.
- Molecular Weight : 212.2 g/mol (simpler than the target compound due to smaller substituents).
- Reactivity: The electron-withdrawing cyano group enhances the electrophilicity of the acryloyl group, facilitating nucleophilic attack. This contrasts with the acetyl group in the target compound, which is less polar but still electron-withdrawing .
- Applications : Widely available commercially, suggesting utility in organic synthesis as a building block.
Ethyl N-(2-anilino-6-chloropyridin-3-yl)carbamate (CAS 6604-50-8)
- Structural Features: A pyridinyl carbamate with an anilino (-NHPh) and chloro (-Cl) substituents.
- Molecular Weight : 291.73 g/mol (higher than the target compound due to the aromatic pyridine ring).
- Properties: The pyridine backbone may enhance stability and influence hydrogen-bonding capacity (PSA = 66.74 Ų).
Ethyl Carbamate (EC, CAS 51-79-6) and Vinyl Carbamate (CAS 2169-53-9)
- Structural Simplicity: EC (CH3CH2O-CONH2) and vinyl carbamate (CH2=CH-O-CONH2) lack the acryloyl and piperidinoamino groups of the target compound.
- Toxicity: EC is a known carcinogen, inducing hepatic and lung tumors in rodents. Its presence in alcoholic beverages (e.g., Chinese liquors) poses health risks, with exposure limits exceeding safety thresholds in some cases . Vinyl carbamate is 10–50 times more carcinogenic than EC due to metabolic activation into reactive epoxides. It is mutagenic in Salmonella typhimurium assays, unlike EC .
- Metabolism: Vinyl carbamate’s higher reactivity stems from its unsaturated structure, whereas EC requires metabolic activation (e.g., via cytochrome P450) to exert toxicity.
tert-Butyl Carbamate (Boc) Derivatives
- Comparison: Boc groups are commonly used for amine protection in synthesis. The tert-butyl group enhances steric protection and stability under basic conditions, contrasting with the ethyl carbamate’s susceptibility to hydrolysis.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Reactivity: Acryloyl-containing carbamates (e.g., target compound and CAS 1187-34-4) are likely reactive toward nucleophiles, making them valuable in Michael addition reactions. Substituents like cyano or acetyl dictate electrophilicity and application scope .
- Toxicity: While EC and vinyl carbamate are well-studied carcinogens, the target compound’s complex structure may mitigate or alter toxicity. Piperidinoamino groups could reduce metabolic activation, but this remains speculative without direct data.
- Synthetic Utility : Boc-protected carbamates prioritize stability, whereas ethyl carbamates (e.g., target compound) may serve as transient intermediates in multi-step syntheses .
Biological Activity
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.30 g/mol
- CAS Number : 321432-23-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic processes. Preliminary studies suggest that it may exhibit moderate inhibition of acetylcholinesterase (AChE), although further investigation is required to clarify its efficacy and specificity.
Biological Activities
-
Antimicrobial Activity :
This compound has shown promising antimicrobial properties in vitro. Studies indicate that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. -
Anticancer Properties :
Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. -
Neuroprotective Effects :
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its protective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a therapeutic agent against bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 20 to 40 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 35 |
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the piperidine moiety have been shown to enhance biological activity, indicating that specific structural features are critical for its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate, and how can reaction efficiency be optimized?
- Methodology:
- Use stepwise coupling reactions, starting with tert-butyl carbamate intermediates to protect reactive groups during synthesis. For example, tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate can be synthesized via nucleophilic substitution ( ).
- Optimize reaction efficiency by controlling temperature (e.g., reflux in anhydrous solvents) and using catalysts like HATU for amide bond formation (). Monitor progress via TLC or LCMS.
Q. Which analytical techniques are critical for confirming the compound's structural integrity post-synthesis?
- Methodology:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks ( ).
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) ( ).
- LCMS for molecular weight validation and purity assessment ( ).
Q. How can researchers assess the compound's solubility and stability in different solvents?
- Methodology:
- Conduct stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) using HPLC to monitor degradation products ( ).
- Solubility can be determined via saturation shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers ().
Advanced Research Questions
Q. What computational strategies predict the dominance of Z-isomers in this compound analogs?
- Methodology:
- Use density functional theory (DFT) to calculate energy differences between Z and E isomers. For related acryloyl carbamates, hydrogen bonding stabilizes the Z-isomer by ~7.2 kcal/mol, while steric hindrance favors the E-isomer by ~2.2 kcal/mol ().
- Validate predictions with isodesmic reactions to quantify resonance and steric effects ().
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antioxidant vs. anti-inflammatory effects)?
- Methodology:
- Cross-validate assays using standardized protocols. For example, in vitro antioxidant activity can be tested via DPPH radical scavenging, while anti-inflammatory activity may require COX-2 inhibition assays ().
- Control variables such as solvent choice (e.g., DMSO vs. PBS) and cell line specificity to minimize discrepancies ().
Q. What advanced structural elucidation techniques are suitable for characterizing crystalline forms of this compound?
- Methodology:
- Single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and intermolecular interactions. For example, SCXRD confirmed the dihedral angle between acryloyl and carbamate groups in a related compound ( ).
- Pair with powder XRD to compare polymorphic forms and assess crystallinity ().
Q. How can steric and electronic effects influence the compound's reactivity in further derivatization?
- Methodology:
- Perform Hammett analysis to correlate substituent effects (e.g., electron-withdrawing groups on the piperidinoamino moiety) with reaction rates ().
- Use molecular docking to predict interactions with biological targets, such as enzyme active sites ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
